molecular formula C8H5BrF4O B2769930 2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene CAS No. 2169407-53-6

2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene

Cat. No.: B2769930
CAS No.: 2169407-53-6
M. Wt: 273.025
InChI Key: HRNPMXBBGUQWJV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene” are not specified in the available resources .

Scientific Research Applications

Organometallic Synthesis

One pertinent application involves the use of bromo- and trifluoromethyl- substituted benzene derivatives as starting materials in organometallic chemistry. These compounds can undergo various synthetically useful reactions through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper, leading to the creation of new organometallic compounds (J. Porwisiak, M. Schlosser, 1996). This process is fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Coordination Chemistry and Metal Ion Complexes

The compound's structural motifs facilitate the exploration of coordination chemistry, where derivatives of bromo- and fluoromethyl-benzenes have been utilized to study the interaction between fluorocarbon chains and metal ions. This research leads to the development of new materials with potential applications in catalysis, selective sorption, and fluorescence sensing (H. Plenio, J. Hermann, Ralph Diodone, 1997).

Radical Addition Reactions in Aqueous Media

In another aspect, bromine atom-transfer radical addition facilitated by compounds similar to 2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene has been investigated for its efficiency in polar solvents, including water. This method highlights the compound's potential in creating diverse organic molecules through environmentally benign processes (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).

Photoredox Catalysis for Fluoromethylation

Furthermore, derivatives of bromo- and fluoromethyl-benzenes have been pivotal in the advancement of photoredox catalysis for fluoromethylation reactions. This innovative approach leverages visible light to facilitate radical reactions, enabling the functionalization of carbon-carbon multiple bonds with fluoromethyl groups under mild conditions. The technique is especially valuable for synthesizing organofluorine compounds, which are critical in medicinal chemistry and agrochemical development (T. Koike, M. Akita, 2016).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene” are not fully detailed in the available resources .

Future Directions

The future directions or potential applications of “2-Bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene” are not specified in the available resources .

Properties

IUPAC Name

2-bromo-4-(fluoromethyl)-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-3-5(4-10)1-2-7(6)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPMXBBGUQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CF)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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